

# Comparative study of Disperse Blue 106 degradation by different advanced oxidation processes.

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## Degradation of Disperse Blue 106: A Comparative Analysis of Advanced Oxidation Processes

The effective removal of recalcitrant pollutants like **Disperse Blue 106**, a common textile dye, from wastewater is a significant environmental challenge. Advanced Oxidation Processes (AOPs) have emerged as highly effective methods for the degradation of such complex organic molecules. This guide provides a comparative overview of different AOPs for the degradation of **Disperse Blue 106** and similar disperse dyes, supported by experimental data from various studies.

### **Comparative Degradation Efficiency of AOPs**

The efficiency of AOPs in degrading disperse dyes is influenced by numerous factors, including the type of AOP, pH, catalyst concentration, and reaction time. The following table summarizes the performance of various AOPs on **Disperse Blue 106** and other similar disperse dyes.



Advance d Oxidation Process (AOP)	Target Dye	Initial Concentr ation	Degradati on Efficiency (%)	Reaction Time	Key Paramete rs	Referenc e
Fenton	Disperse Blue 79	60 mg/L	85% (Color Removal), 75% (COD Removal)	60 min	pH 3, $[Fe^{2+}] = 20$ mg/L, $[H_2O_2] =$ 150 mg/L	[1][2]
Photo- Fenton	Bezathrene Blue RS	Not Specified	77.09%	3 hours	pH 3, $[Fe^{2+}] =$ $3.29 \times$ $10^{-4} \text{ mol/L}$ , $[H_2O_2] =$ $0.7 \times 10^{-3}$ mol/L, UV irradiation	[3]
Helio- Photo- Fenton	Bezathrene Blue RS	Not Specified	97.84%	3 hours	pH 3, $[Fe^{2+}] =$ $3.29 \times$ $10^{-4} \text{ mol/L}$ , $[H_2O_2] =$ $0.7 \times 10^{-3}$ mol/L, Sunlight	[3]
Ozonation	Disperse Blue 79	150-600 mg/L	High (Decoloriza tion)	Not Specified	Optimal at basic pH (10-12)	[3]
Ozonation	C.I. Direct Blue 106	600 mg/L	High (Decoloriza tion)	60 min	pH ~12, O₃ flow rate 1g/L h	[4]
Ozonation	C.I. Disperse	Not Specified	67%	3 min	Ozone concentrati	[5]



	Blue 56				on 12.8 ± 0.3 mg/min	
Electroche mical Oxidation	Disperse Dyes	Not Specified	90% (Color Removal), 79% (COD Removal)	40 min	Acidic pH, Ti/Pt-Ir anode	[6]
Photocatal ytic Degradatio n	Disperse Blue 94	3 x 10 <sup>-5</sup> M	High	Not Specified	pH 7.0, 0.25g SrCrO4/10 0mL	[7]
UV/TiO2/H2 O2	Disperse Blue 1	Not Specified	High	Not Specified	Degussa P25 TiO2 found to be more efficient	[8]

### **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of the experimental protocols for some of the key AOPs.

Fenton Process for Disperse Blue 79 Degradation:

- Reactor: Batch reactor.
- Reactants: Disperse Blue 79 dye (60 mg/L), hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), and ferrous sulfate (FeSO<sub>4</sub>·7H<sub>2</sub>O).
- Procedure: The pH of the dye solution was adjusted to 3. The Fenton reaction was initiated by the sequential addition of FeSO<sub>4</sub>·7H<sub>2</sub>O (to a final concentration of 20 mg/L) and H<sub>2</sub>O<sub>2</sub> (to a final concentration of 150 mg/L). The solution was stirred at a constant speed for 60 minutes.[1][2]
- Analysis: Decolorization was monitored using a UV-Vis spectrophotometer at the maximum wavelength of the dye. Chemical Oxygen Demand (COD) was measured to determine the



#### extent of mineralization.[1]

Photo-Fenton Process for Bezathrene Blue RS Degradation:

- Reactor: Photoreactor equipped with a UV lamp.
- Reactants: Bezathrene Blue RS dye, ferrous sulfate (FeSO<sub>4</sub>), and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
- Procedure: The experiment was conducted at a pH of 3 and a temperature of 25°C. The optimal concentrations of FeSO<sub>4</sub> and H<sub>2</sub>O<sub>2</sub> were determined to be 3.29 × 10<sup>-4</sup> mol/L and 0.7 × 10<sup>-3</sup> mol/L, respectively. The solution was irradiated with a UV lamp for 3 hours.[3]
- Analysis: The degradation rate was determined by monitoring the decrease in the dye concentration over time.[3]

Ozonation of C.I. Direct Blue 106:

- Reactor: Semi-batch bubble column reactor.
- Reactants: C.I. Direct Blue 106 dye solution (600 mg/L) and ozone gas.
- Procedure: Ozone gas was bubbled through the dye solution at a flow rate of 1 g/L per hour. The pH of the solution was maintained at approximately 12. The treatment was carried out for 60 minutes.[4][9][10]
- Analysis: Decolorization was monitored using VIS spectroscopy. Total Organic Carbon (TOC)
   was measured to assess mineralization.[10]

Photocatalytic Degradation of Disperse Blue 94:

- Reactor: A suitable vessel for photocatalysis with a light source (2 x 200 W Tungsten lamps).
- Reactants: Disperse Blue 94 dye (3 x  $10^{-5}$  M) and Strontium Chromate (SrCrO<sub>4</sub>) as the photocatalyst.
- Procedure: The photocatalyst (0.25g per 100mL of solution) was suspended in the dye solution. The pH was maintained at 7.0. The suspension was irradiated with the light source

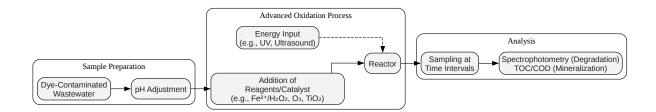


to initiate the photocatalytic reaction.[7]

 Analysis: The degradation of the dye was followed by measuring the decrease in its absorbance at its maximum wavelength (630 nm) using a spectrophotometer.[7]

## **Visualizing the Processes**

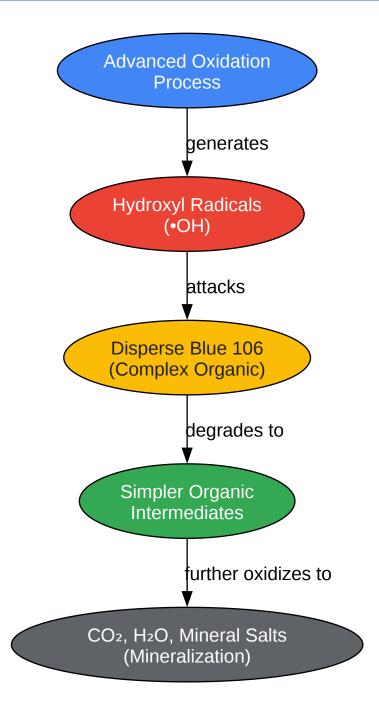
To better understand the experimental workflows and the underlying mechanisms, the following diagrams are provided.



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Caption: A generalized experimental workflow for the degradation of **Disperse Blue 106** using Advanced Oxidation Processes.





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Caption: The fundamental mechanism of dye degradation by Advanced Oxidation Processes, highlighting the role of hydroxyl radicals.

In conclusion, various AOPs demonstrate significant potential for the degradation of **Disperse Blue 106** and other disperse dyes. The Fenton and photo-Fenton processes are highly effective, particularly in acidic conditions.[6][11] Ozonation shows excellent decolorization capabilities, especially at alkaline pH.[5] Electrochemical oxidation and photocatalytic



degradation also present viable treatment alternatives.[6][7] The choice of the most suitable AOP will depend on factors such as the initial dye concentration, the required level of degradation and mineralization, and economic considerations.

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